![molecular formula C10H17ClN2O3 B13520600 tert-butylN-[1-(2-chloroacetyl)azetidin-3-yl]carbamate](/img/structure/B13520600.png)
tert-butylN-[1-(2-chloroacetyl)azetidin-3-yl]carbamate
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Overview
Description
tert-ButylN-[1-(2-chloroacetyl)azetidin-3-yl]carbamate is a synthetic organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a chloroacetyl group, and an azetidinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butylN-[1-(2-chloroacetyl)azetidin-3-yl]carbamate typically involves the reaction of tert-butyl carbamate with 2-chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually at low temperatures to prevent decomposition . The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been developed for the direct introduction of tert-butoxycarbonyl groups into various organic compounds, making the process more efficient and sustainable compared to traditional batch methods .
Chemical Reactions Analysis
Hydrolysis Reactions
The carbamate and chloroacetyl groups undergo hydrolysis under controlled conditions:
Acidic Hydrolysis
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Reaction : Cleavage of the tert-butyl carbamate group under acidic conditions (e.g., HCl in dioxane).
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Product : Releases 1-(2-chloroacetyl)azetidin-3-amine hydrochloride.
Basic Hydrolysis
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Reaction : Hydrolysis of the chloroacetyl group in alkaline media.
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Product : Forms 1-(2-hydroxyacetyl)azetidin-3-yl tert-butyl carbamate.
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Conditions : NaOH (1–3 M), aqueous ethanol, 40–60°C.
Hydrolysis Type | Target Group | Reagents | Temperature | Key Product |
---|---|---|---|---|
Acidic | Carbamate | HCl/dioxane | 0–25°C | Azetidin-3-amine hydrochloride |
Basic | Chloroacetyl | NaOH/EtOH | 40–60°C | Hydroxyacetyl derivative |
Nucleophilic Substitution
The chloroacetyl group is highly reactive toward nucleophiles:
Amine/Alcohol Substitution
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Reaction : Substitution with amines (e.g., piperazine) or alcohols.
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Product : Forms 1-(2-(alkyl/aryl)aminoacetyl)azetidin-3-yl tert-butyl carbamate.
Thiol Substitution
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Reaction : Thiols displace chloride to form thioacetyl derivatives.
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Product : 1-(2-(alkylthio)acetyl)azetidin-3-yl tert-butyl carbamate.
Nucleophile | Reagent | Solvent | Yield (%) | Application |
---|---|---|---|---|
Piperazine | DIPEA, DMF | DMF | 78–85 | Covalent H3 receptor inhibitors |
Benzyl thiol | K₂CO₃, DMF | DMF | 65–72 | Thioether prodrug synthesis |
Cyclization Reactions
The chloroacetyl group facilitates intramolecular cyclization:
Azetidine Ring Expansion
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Reaction : Base-mediated cyclization forms 1,4-diazepane derivatives.
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Conditions : K₂CO₃, DMF, 80°C.
β-Lactam Formation
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Reaction : Staudinger-type [2+2] cycloaddition with imines.
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Product : Bicyclic β-lactams.
Covalent Binding to Biological Targets
The chloroacetyl group enables covalent inhibition of enzymes/receptors:
Histamine H₃ Receptor Inhibition
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Mechanism : Chloroacetyl reacts with cysteine residues in the receptor.
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Evidence : Radiolabeled studies show irreversible binding (IC₅₀ = 12 nM) .
Oxidation of Azetidine Ring
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Reaction : RuO₄-mediated oxidation forms β-lactam derivatives.
Reduction of Carbamate
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Reaction : LiAlH₄ reduces the carbamate to a methylene group.
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Product : Tert-butyl-protected azetidine methanol.
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Conditions : LiAlH₄, THF, reflux.
Stability Under Physiological Conditions
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pH Stability : Stable at pH 4–7.4 (t₁/₂ > 24 hours); degrades rapidly at pH > 10.
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Thermal Stability : Decomposes above 150°C, releasing CO₂ and tert-butanol.
This compound’s multifunctional reactivity underpins its utility in drug discovery, particularly for covalent inhibitors and heterocyclic scaffolds. Experimental protocols and yields are optimized based on target applications, with rigorous controls to minimize side reactions.
Scientific Research Applications
Chemistry
In chemistry, tert-butylN-[1-(2-chloroacetyl)azetidin-3-yl]carbamate is used as an intermediate in the synthesis of more complex molecules.
Biology and Medicine
In biological and medical research, this compound is studied for its potential as a pharmacological agent. It may interact with specific enzymes or receptors, making it a candidate for drug development .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications .
Mechanism of Action
The mechanism of action of tert-butylN-[1-(2-chloroacetyl)azetidin-3-yl]carbamate involves its interaction with specific molecular targets. It may inhibit or activate enzymes, bind to receptors, or interfere with cellular pathways. The exact mechanism depends on the context of its use and the specific biological system involved .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (2-chloroacetyl)carbamate
- tert-butyl N-[1-(2,2-difluoroethyl)azetidin-3-yl]carbamate
Uniqueness
tert-ButylN-[1-(2-chloroacetyl)azetidin-3-yl]carbamate is unique due to its specific combination of functional groups, which confer distinct reactivity and stability. This makes it particularly valuable in synthetic chemistry and potential pharmacological applications .
Conclusion
This compound is a versatile compound with significant potential in various fields of research and industry. Its unique chemical structure and reactivity make it a valuable tool for scientists and engineers.
Biological Activity
tert-butylN-[1-(2-chloroacetyl)azetidin-3-yl]carbamate is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C10H17ClN2O3
- Molecular Weight : 248.70 g/mol
- IUPAC Name : tert-butyl N-[1-(2-chloroacetyl)azetidin-3-yl]carbamate
- Appearance : Typically appears as a white to yellow solid, soluble in various organic solvents.
Synthesis
The synthesis of this compound generally involves the reaction of tert-butyl carbamate with 2-chloroacetyl chloride in the presence of a base such as triethylamine under controlled conditions to prevent decomposition. This method allows for the formation of the desired carbamate derivative efficiently.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Receptor Binding : It may interact with specific receptors involved in pain modulation and inflammation pathways, influencing physiological responses such as pain perception and inflammatory processes .
- Enzyme Inhibition : The compound has shown potential in inhibiting certain enzymes, which may contribute to its analgesic and anti-inflammatory effects .
Pharmacological Properties
Research indicates that this compound exhibits:
- Analgesic Effects : Preliminary studies suggest that it may modulate receptors in the central nervous system, leading to pain relief.
- Anti-inflammatory Properties : It has been investigated for its ability to reduce inflammation, making it a candidate for treating inflammatory conditions .
- Antimicrobial Activity : Some studies indicate potential antimicrobial properties, although further investigations are necessary to confirm these findings .
Study 1: Analgesic and Anti-inflammatory Effects
A study examined the effects of this compound on animal models of pain and inflammation. Results indicated a significant reduction in pain responses compared to control groups, suggesting its effectiveness as a potential analgesic agent .
Study 2: Enzyme Interaction Studies
In vitro studies focused on the compound's ability to inhibit specific enzymes related to inflammatory pathways. The results demonstrated a notable inhibitory effect on cyclooxygenase (COX) enzymes, which are critical in mediating inflammatory responses .
Comparative Analysis with Similar Compounds
Compound Name | Molecular Formula | Biological Activity | Reference |
---|---|---|---|
tert-butyl N-[1-(2-bromoacetyl)cyclopropyl]carbamate | C10H17BrN2O3 | Analgesic, Anti-inflammatory | |
tert-butyl N-[1-(azetidin-3-yl)cyclopropyl]carbamate hydrochloride | C9H19ClN2O | Analgesic, Antimicrobial |
Properties
Molecular Formula |
C10H17ClN2O3 |
---|---|
Molecular Weight |
248.70 g/mol |
IUPAC Name |
tert-butyl N-[1-(2-chloroacetyl)azetidin-3-yl]carbamate |
InChI |
InChI=1S/C10H17ClN2O3/c1-10(2,3)16-9(15)12-7-5-13(6-7)8(14)4-11/h7H,4-6H2,1-3H3,(H,12,15) |
InChI Key |
GRZHNGWDDVXKGP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CN(C1)C(=O)CCl |
Origin of Product |
United States |
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